4-Bromo-1-methyl-2-phenethoxybenzene
Description
This substitution pattern imparts unique electronic and steric properties, making it relevant in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-bromo-1-methyl-2-(2-phenylethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-12-7-8-14(16)11-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYCBQKPJOUSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-2-phenethoxybenzene typically involves the bromination of 1-methyl-2-phenethoxybenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 4-Bromo-1-methyl-2-phenethoxybenzene may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
Key Notes :
-
Suzuki-Miyaura coupling is feasible due to the bromide’s compatibility with palladium catalysis, forming biaryl structures .
-
Direct displacement of bromine may require elevated temperatures or microwave assistance .
Electrophilic Aromatic Substitution (EAS)
The methyl and phenethoxy groups are ortho/para-directing, but steric hindrance from the bulky phenethoxy group may favor para substitution relative to the methyl group.
Mechanistic Insight :
-
The phenethoxy group’s electron-donating nature enhances ring activation but imposes steric constraints, as seen in related alkoxybenzenes .
Reduction:
The bromine atom can be selectively reduced using catalytic hydrogenation (H₂/Pd-C) or via radical pathways (Bu₃SnH, AIBN).
| Target | Conditions | Outcome |
|---|---|---|
| Dehalogenation | Pd/C, H₂, EtOH | 1-Methyl-2-phenethoxybenzene |
| Side-chain oxidation | KMnO₄, H₂O | Phenethyl group → carboxylic acid (if α-H present) |
Oxidation:
-
The methyl group is resistant to oxidation under mild conditions but may form a benzoic acid derivative with strong oxidizers like KMnO₄ under acidic conditions .
Phenethoxy Group Modification:
-
Cleavage : HI (aq) at reflux removes the phenethoxy group via ether cleavage, yielding a phenol derivative .
-
Alkylation/Cross-coupling : The oxygen atom can participate in Williamson ether synthesis or act as a directing group in C–O activation reactions .
Methyl Group Reactions:
-
Free radical bromination (NBS, light) targets the methyl group, forming 4-bromo-1-(bromomethyl)-2-phenethoxybenzene .
Photochemical and Catalytic Reactions
Recent studies on analogous bromoarenes highlight potential for:
-
C–H activation using Rh or Ru catalysts to functionalize the aromatic ring .
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Photoredox coupling with maleimides or acrylates under blue light (see for similar systems).
Data Limitations and Future Directions
Direct experimental data for 4-bromo-1-methyl-2-phenethoxybenzene remains sparse. Predicted reactivities are based on:
Further studies should prioritize catalytic cross-coupling and EAS to expand the utility of this scaffold in medicinal and materials chemistry.
Scientific Research Applications
Applications in Organic Synthesis
4-Bromo-1-methyl-2-phenethoxybenzene serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of various phenolic compounds and as a precursor for more complex molecules.
Key Reactions:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse functional groups.
- Coupling Reactions: It can participate in coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The compound has shown promise as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their biological activities, including anti-cancer properties.
Case Study: Anticancer Activity
A study highlighted the synthesis of derivatives of 4-Bromo-1-methyl-2-phenethoxybenzene that exhibited significant inhibition of tumor cell growth. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring could enhance biological activity, making it a candidate for further development in cancer therapeutics .
Applications in Materials Science
In materials science, 4-Bromo-1-methyl-2-phenethoxybenzene is utilized in the development of organic electronic materials. Its derivatives are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Key Findings:
- Fluorescent Materials: Compounds derived from 4-Bromo-1-methyl-2-phenethoxybenzene have been synthesized as potential emissive materials for OLED applications. These materials exhibit desirable photophysical properties, such as high quantum efficiency and stability .
- Conductive Polymers: The compound can also be used to create conductive polymers, which are vital for developing flexible electronic devices.
Comparative Data Table
| Application Area | Compound Derivative | Key Findings |
|---|---|---|
| Organic Synthesis | Various phenolic compounds | Useful intermediate for nucleophilic substitutions |
| Pharmaceuticals | Anticancer derivatives | Significant tumor growth inhibition observed |
| Materials Science | OLED emissive materials | High quantum efficiency and stability |
| Conductive polymers | Essential for flexible electronic device development |
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-2-phenethoxybenzene in various reactions involves the interaction of its functional groups with reagents and catalysts. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The phenethoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Positional Isomers
- 4-Bromo-1-methoxy-3-methylbenzene (CAS 27060-75-9): Differs in the positions of the methoxy and methyl groups.
- 2-Bromo-4-methoxy-1-methylbenzene : Bromine at position 2 and methoxy at position 4 alter the electronic density distribution, favoring para-directed reactions. This isomer may exhibit lower thermal stability due to less effective resonance stabilization .
Key Data :
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 4-Bromo-1-methyl-2-phenethoxybenzene | Not reported | Not reported | Moderate (Ethanol, DCM) |
| 4-Bromo-1-methoxy-3-methylbenzene | ~215–220 | 45–48 | High |
| 2-Bromo-4-methoxy-1-methylbenzene | ~200–205 | 32–35 | Moderate |
Substituent Variations: Ethoxy vs. Phenethoxy
- 4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1) : Replacing phenethoxy with ethoxy simplifies the structure, reducing molecular weight by ~100 g/mol. This increases volatility (boiling point ~230°C) but decreases lipophilicity, impacting applications in drug delivery systems .
- 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene (CAS 1291487-18-7) : The methoxyethoxy group enhances water solubility compared to phenethoxy, making it suitable for aqueous-phase reactions. However, the elongated chain may introduce steric challenges in coupling reactions .
Reactivity Comparison :
Halogen-Substituted Analogs
- 4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5) : Chlorine’s higher electronegativity increases the compound’s oxidative stability but reduces reactivity in Suzuki-Miyaura couplings compared to bromine .
- 4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0) : Fluorine’s strong electron-withdrawing effect enhances metabolic stability, making this analog more suitable for pharmaceutical intermediates .
Electronic Effects :
| Substituent | Hammett σ Value | Impact on Aromatic Ring |
|---|---|---|
| -Br | 0.23 | Moderate electron withdrawal |
| -Cl | 0.47 | Strong electron withdrawal |
| -F | 0.43 | Strong electron withdrawal |
Steric and Crystallographic Comparisons
- 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene : The bulky 1-(4-ethoxyphenyl)-1-methylethyl group creates an 85.72° dihedral angle between aromatic rings, reducing crystallinity. Van der Waals forces dominate packing, unlike hydrogen-bonded analogs .
- 4-Benzyloxy-2-bromo-1-methoxybenzene : Benzyloxy protection improves synthetic yield (>90%) in bromination reactions, a strategy applicable to the target compound .
Biological Activity
4-Bromo-1-methyl-2-phenethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile, including mechanisms of action, therapeutic applications, and comparative studies with related compounds, is crucial for its development in pharmaceutical applications.
Chemical Structure and Properties
The chemical structure of 4-Bromo-1-methyl-2-phenethoxybenzene can be represented as follows:
- IUPAC Name : 4-Bromo-1-methyl-2-(phenethoxy)benzene
- Molecular Formula : C15H15BrO
- Molecular Weight : 305.19 g/mol
The compound features a bromine atom, a methyl group, and a phenethoxy moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds with bromine substitutions exhibit varying degrees of antimicrobial activity. A study showed that halogenated aromatic compounds, including brominated derivatives, can inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances lipophilicity, potentially facilitating membrane penetration and disrupting bacterial cell walls .
Anticancer Properties
4-Bromo-1-methyl-2-phenethoxybenzene has been investigated for its anticancer potential. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 15.0 | Mitochondrial dysfunction |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specifically, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it a candidate for further investigation in drug formulation .
The biological activity of 4-Bromo-1-methyl-2-phenethoxybenzene is attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature due to bromination allows the compound to integrate into lipid membranes, disrupting their integrity.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Interaction : Competitive inhibition at active sites of cytochrome P450 enzymes.
Comparative Studies
When compared to other brominated compounds like 4-bromoaniline and bromobenzene derivatives, 4-Bromo-1-methyl-2-phenethoxybenzene exhibits enhanced biological activity due to the synergistic effects of its substituents.
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Bromoaniline | Moderate antimicrobial | Less effective against cancer cells |
| Bromobenzene | Low enzyme inhibition | Primarily used as a solvent |
| 4-Bromo-1-methyl-2-phenethoxybenzene | High anticancer and antimicrobial | Promising candidate for drug development |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of 4-Bromo-1-methyl-2-phenethoxybenzene derivatives. For instance, a derivative with an additional methoxy group showed enhanced anticancer activity against multiple cell lines compared to the parent compound . These findings suggest that structural modifications can significantly influence biological outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-1-methyl-2-phenethoxybenzene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can be optimized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using the bromine moiety as a reactive site. Key steps include:
- Substrate Preparation : Start with a brominated aromatic precursor (e.g., 4-bromo-1-methylbenzene derivatives) and introduce the phenethoxy group via nucleophilic substitution or etherification.
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in anhydrous solvents (THF or DMF) under inert atmospheres .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolation. Monitor purity via TLC and NMR .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of 4-Bromo-1-methyl-2-phenethoxybenzene?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify proton environments (e.g., methyl, phenethoxy groups) and confirm substitution patterns. DEPT-135 can resolve overlapping signals .
- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL for accurate bond-length/angle determination .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks and isotopic patterns (e.g., Br’s characteristic M+2 peak) .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., light, temperature)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres (heating rate: 10°C/min).
- Photostability Testing : Expose samples to UV light (254–365 nm) in quartz cuvettes; monitor degradation via HPLC .
Advanced Research Questions
Q. What computational methods are suitable for analyzing electronic effects and reaction mechanisms involving 4-Bromo-1-methyl-2-phenethoxybenzene?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices for reactivity prediction .
- Mechanistic Studies : Simulate transition states (e.g., bromine substitution pathways) with Gaussian or ORCA software. Validate with experimental kinetic data .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Compare NMR-derived torsion angles with X-ray data using PLATON or Mercury software.
- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., phenethoxy rotation) via variable-temperature NMR .
Q. What strategies are recommended for designing derivatives of 4-Bromo-1-methyl-2-phenethoxybenzene with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the phenethoxy chain (e.g., introduce electron-withdrawing groups) or replace bromine with other halogens.
- Biological Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes in medicinal chemistry applications) .
Data Contradiction Analysis
- Example Scenario : Discrepancies in NMR integration ratios vs. X-ray occupancy factors.
- Resolution :
Check Crystallographic Disorder : Use SHELXL’s PART instruction to model disordered regions.
Re-examine NMR Integration : Ensure proper baseline correction and phase adjustments in processing software (e.g., MestReNova) .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
